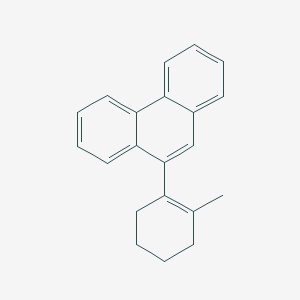
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene is an organic compound with the molecular formula C21H20 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a methylcyclohexenyl group attached to the phenanthrene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methylcyclohex-1-en-1-yl)phenanthrene typically involves the reaction of phenanthrene with 2-methylcyclohexanone under acidic or basic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the phenanthrene acts as the nucleophile and the 2-methylcyclohexanone serves as the electrophile. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) or a strong acid like sulfuric acid (H2SO4) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced separation techniques such as distillation or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene ring, where halogens, nitro groups, or other substituents can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated phenanthrene derivatives
Aplicaciones Científicas De Investigación
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 9-(2-Methylcyclohex-1-en-1-yl)phenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: The parent compound, lacking the methylcyclohexenyl group.
1-Methylphenanthrene: A methyl-substituted derivative of phenanthrene.
2-Methylphenanthrene: Another methyl-substituted derivative with the methyl group at a different position.
Uniqueness
9-(2-Methylcyclohex-1-en-1-yl)phenanthrene is unique due to the presence of the methylcyclohexenyl group, which imparts distinct chemical and physical properties compared to other phenanthrene derivatives
Propiedades
Número CAS |
6272-57-7 |
|---|---|
Fórmula molecular |
C21H20 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
9-(2-methylcyclohexen-1-yl)phenanthrene |
InChI |
InChI=1S/C21H20/c1-15-8-2-4-10-17(15)21-14-16-9-3-5-11-18(16)19-12-6-7-13-20(19)21/h3,5-7,9,11-14H,2,4,8,10H2,1H3 |
Clave InChI |
FQELDELIFBKUDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCCC1)C2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



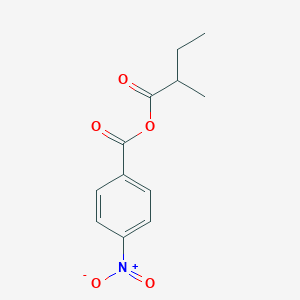
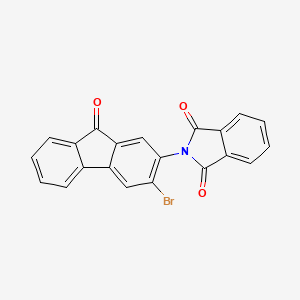
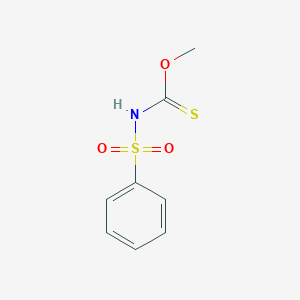
![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B14724665.png)

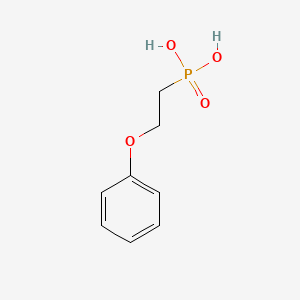


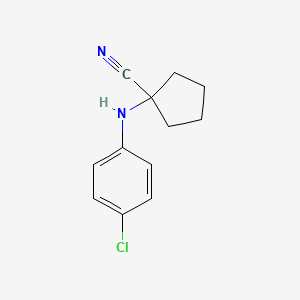
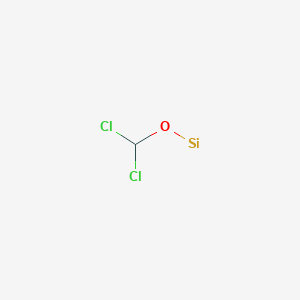
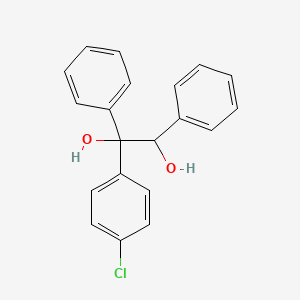

![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
